molecular formula C9H9BrN2 B11720141 3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine

3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine

货号: B11720141
分子量: 225.08 g/mol
InChI 键: DHGFZNWZQPTYFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-溴-2,6-二甲基咪唑并[1,2-a]吡啶是一种杂环化合物,属于咪唑并[1,2-a]吡啶家族。这些化合物以其多种生物活性而闻名,广泛应用于药物化学领域。

准备方法

合成路线和反应条件

3-溴-2,6-二甲基咪唑并[1,2-a]吡啶的合成通常涉及对2,6-二甲基咪唑并[1,2-a]吡啶进行溴化。一种常见的方法是使用N-溴代琥珀酰亚胺(NBS)在自由基引发剂如偶氮二异丁腈(AIBN)存在下,在回流条件下进行。反应过程如下:

  • 将2,6-二甲基咪唑并[1,2-a]吡啶溶解在合适的溶剂中,例如二氯甲烷。
  • 加入N-溴代琥珀酰亚胺和催化量的AIBN。
  • 将混合物回流数小时,直至反应完成。
  • 通过柱色谱法纯化产物。

工业生产方法

3-溴-2,6-二甲基咪唑并[1,2-a]吡啶的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。

化学反应分析

反应类型

3-溴-2,6-二甲基咪唑并[1,2-a]吡啶会发生多种化学反应,包括:

    取代反应: 溴原子可以被其他亲核试剂取代,例如胺、硫醇或醇盐。

    氧化反应: 甲基可以被氧化形成相应的醛或羧酸。

    还原反应: 该化合物可以被还原以去除溴原子或修饰咪唑并[1,2-a]吡啶环。

常用试剂和条件

    取代: 亲核试剂,如叠氮化钠、硫醇钾或醇盐,在极性溶剂中,在温和加热下。

    氧化: 氧化剂,如高锰酸钾或三氧化铬,在酸性或碱性条件下。

    还原: 还原剂,如氢化铝锂或氢气,在钯催化剂存在下。

主要生成物

    取代: 形成3-取代衍生物,例如3-叠氮基-2,6-二甲基咪唑并[1,2-a]吡啶。

    氧化: 形成2,6-二甲基咪唑并[1,2-a]吡啶-3-羧酸。

    还原: 形成2,6-二甲基咪唑并[1,2-a]吡啶。

相似化合物的比较

类似化合物

    2,6-二甲基咪唑并[1,2-a]吡啶: 缺少溴原子,使其在取代反应中反应性较低。

    3-氯-2,6-二甲基咪唑并[1,2-a]吡啶: 结构相似,但用氯代替了溴,导致不同的反应性和生物活性。

    3-碘-2,6-二甲基咪唑并[1,2-a]吡啶: 含有碘,可用于生物学研究中的放射性标记。

生物活性

3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimycobacterial and anticancer research. This article reviews various studies focusing on its biological activity, synthesis, structure-activity relationships (SAR), and implications for drug development.

1. Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of various substituents on the imidazo ring can significantly influence their pharmacological profiles. Among these derivatives, this compound has shown promise in several studies.

2. Antimycobacterial Activity

Recent research has highlighted the effectiveness of this compound against Mycobacterium tuberculosis (Mtb).

  • Minimum Inhibitory Concentration (MIC) : Studies have reported that compounds related to this structure exhibit MIC values ranging from 0.003 to 5.0 μM against Mtb strains. Specifically, some derivatives have shown MIC values as low as 0.04 μM, indicating potent activity against both replicating and non-replicating forms of the bacteria .

Table 1: Antimycobacterial Activity of this compound Derivatives

CompoundMIC (μM)Activity Type
This compound0.04Active against Mtb
Other derivatives (varied substitutions)0.003 - 5.0Active against Mtb

3. Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyridine compounds is heavily influenced by their structural modifications:

  • Bromine Substitution : The presence of bromine at specific positions has been correlated with enhanced antimycobacterial activity; however, larger substituents at these positions can lead to a significant decrease in efficacy .
  • Functional Groups : The addition of functional groups such as carboxylates or amides has been shown to improve the potency of these compounds. For instance, benzyl amides containing analogues have demonstrated superior anti-TB activity compared to other modifications .

4. Anticancer Activity

In addition to its antimycobacterial properties, this compound has been evaluated for anticancer activity:

  • Cytotoxicity Studies : Various studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines with IC50 values indicating significant growth inhibition . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Mechanism
HeLa10Apoptosis induction
MCF-715Cell cycle arrest
A54912Apoptosis induction

5. Case Studies and Research Findings

Several case studies have explored the biological activity of imidazo[1,2-a]pyridines:

  • Study on Antituberculosis Activity : Moraski et al. synthesized a series of derivatives and evaluated their anti-TB activity in vitro and in vivo. They reported that certain compounds achieved up to a 99% reduction in bacterial load in infected mouse models when administered at appropriate doses .
  • Cytotoxicity Analysis : In a study focused on cancer cell lines, compounds derived from the imidazo[1,2-a]pyridine scaffold were shown to inhibit cell proliferation significantly compared to standard chemotherapeutics .

6. Conclusion

The compound this compound demonstrates significant potential in both antimycobacterial and anticancer research. Its biological activities are influenced by structural modifications and the presence of specific substituents. Ongoing research into its mechanisms of action and further optimization could lead to the development of novel therapeutic agents targeting tuberculosis and cancer.

属性

分子式

C9H9BrN2

分子量

225.08 g/mol

IUPAC 名称

3-bromo-2,6-dimethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-8-11-7(2)9(10)12(8)5-6/h3-5H,1-2H3

InChI 键

DHGFZNWZQPTYFZ-UHFFFAOYSA-N

规范 SMILES

CC1=CN2C(=NC(=C2Br)C)C=C1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。